

CAY10581: A Technical Guide to a Reversible Uncompetitive IDO1 Inhibitor

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Compound of Interest

Compound Name: CAY10581

Cat. No.: B15579390

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through tryptophan depletion, which inhibits the proliferation of effector T cells, and the production of kynurenine and its metabolites, which promote the generation of regulatory T cells. Consequently, the development of potent and specific IDO1 inhibitors is a key strategy in cancer immunotherapy.

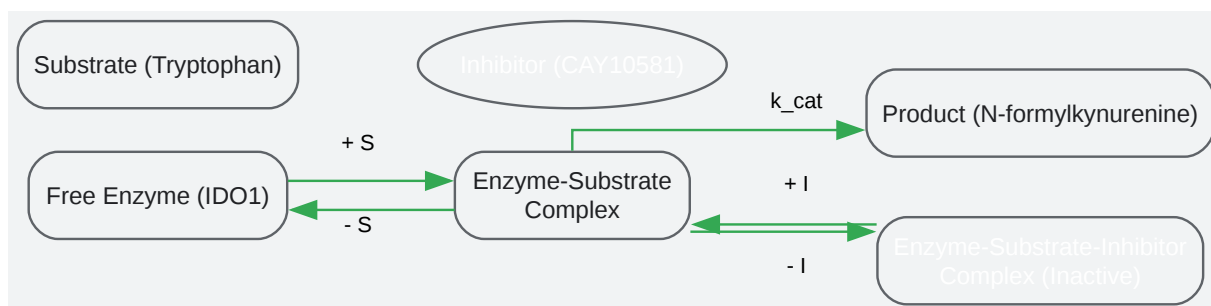
This technical guide provides an in-depth overview of **CAY10581**, a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols for its characterization, aimed at supporting researchers and professionals in the field of drug discovery and development.

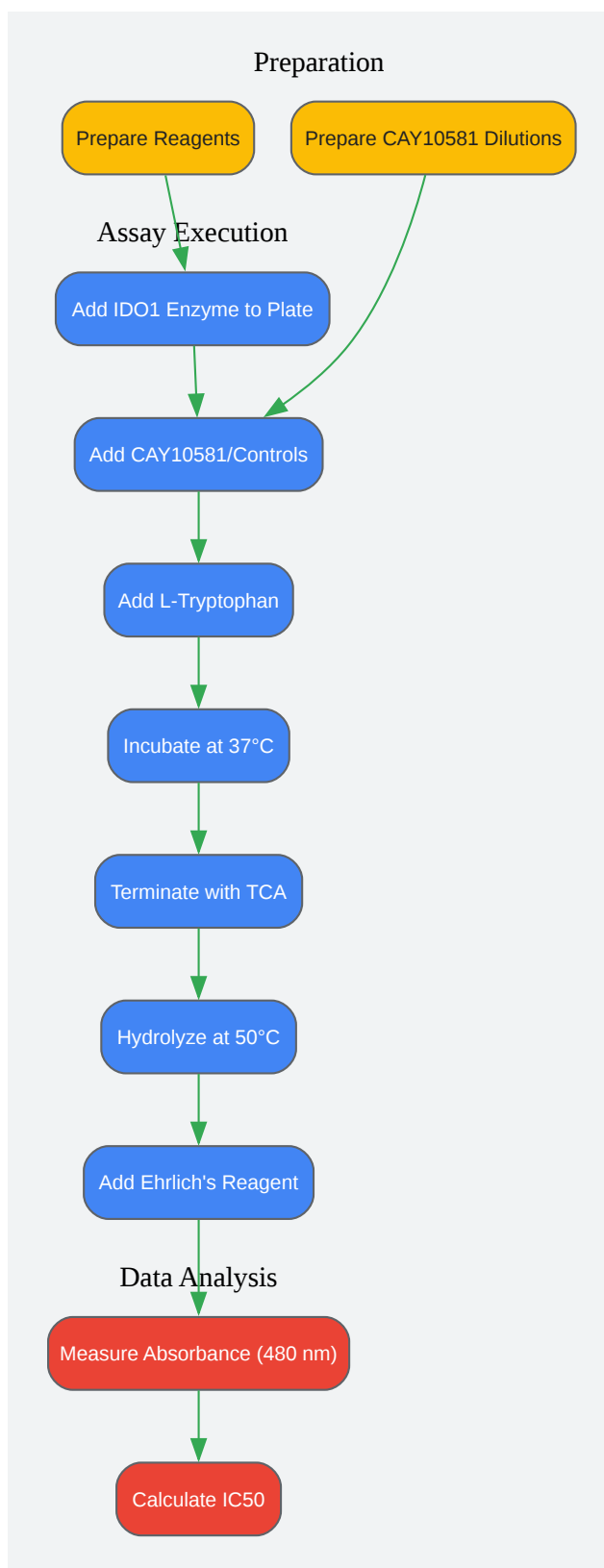
Mechanism of Action: Uncompetitive Inhibition

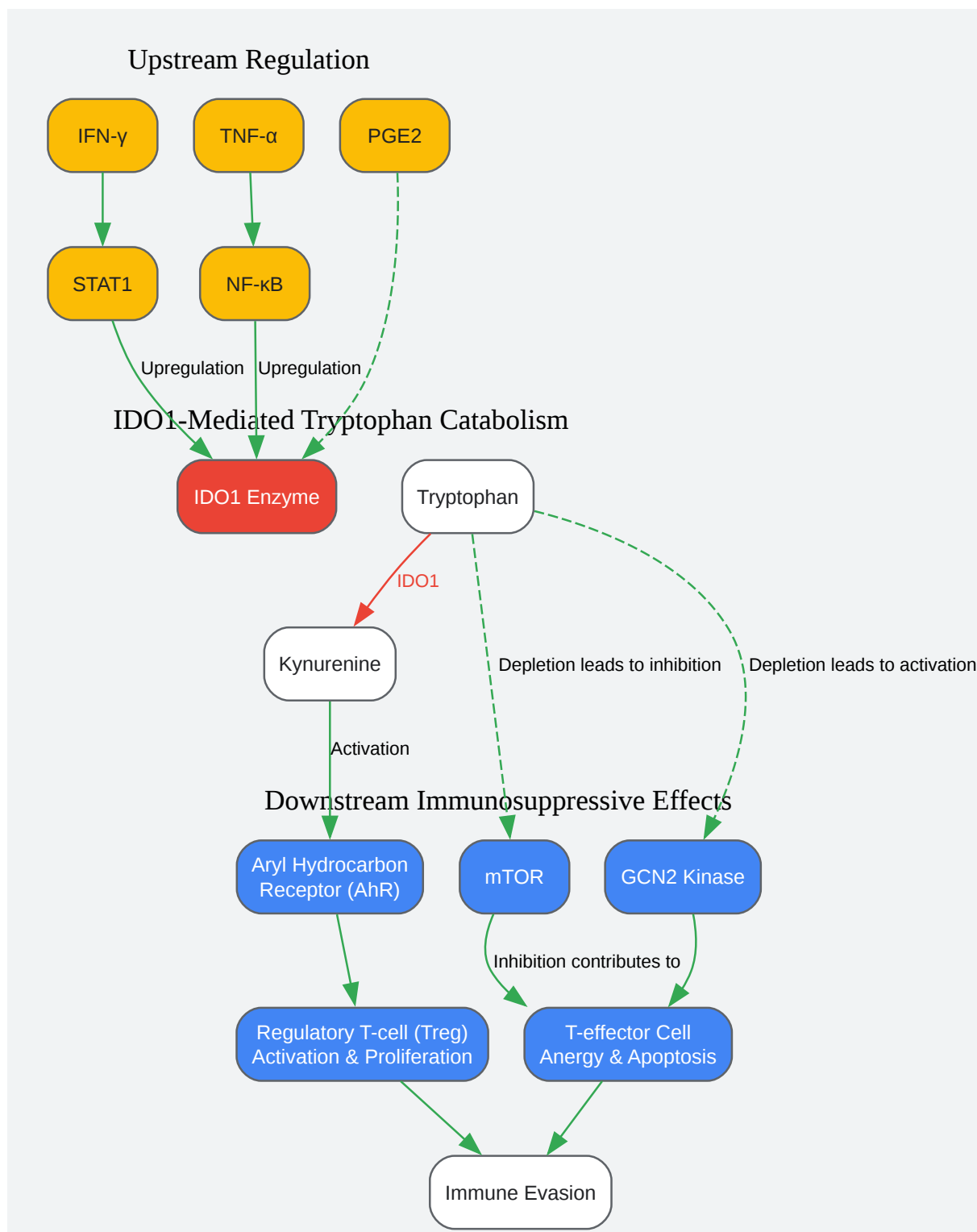
CAY10581 exhibits an uncompetitive mode of inhibition towards IDO1. This means that the inhibitor binds exclusively to the enzyme-substrate complex (E-S), and not to the free enzyme. This binding event forms a non-productive enzyme-substrate-inhibitor (E-S-I) complex, which prevents the formation of the product. A hallmark of uncompetitive inhibition is that it becomes more potent as the substrate concentration increases. Kinetically, this is observed as a

decrease in both the maximum velocity (V_{max}) and the Michaelis constant (K_m) of the enzymatic reaction.

The relationship between the enzyme, substrate, and uncompetitive inhibitor can be visualized as follows:







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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com